molecular formula C22H22N2O4S B11176512 2-phenoxy-N-[4-(propylsulfamoyl)phenyl]benzamide

2-phenoxy-N-[4-(propylsulfamoyl)phenyl]benzamide

Cat. No.: B11176512
M. Wt: 410.5 g/mol
InChI Key: FRVSVJXAHDFUHJ-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    2-phenoxy-N-[4-(propylsulfamoyl)phenyl]benzamide: C20H22N2O4S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_4\text{S}C20​H22​N2​O4​S

    .
  • It belongs to the class of sulfonamide compounds and contains a benzamide moiety.
  • The compound’s systematic name indicates that it consists of a phenoxy group, a propylsulfamoyl group, and a phenylbenzamide group.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the public domain. industrial production methods likely involve multistep organic synthesis.
    • Researchers may use various chemical reactions, such as amide formation, sulfonation, and aromatic substitution, to synthesize this compound.
  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and starting materials.

  • Scientific Research Applications

      Chemistry: This compound’s unique structure may find applications in designing new ligands, catalysts, or materials.

      Biology and Medicine: Investigating its interactions with biological targets (e.g., enzymes, receptors) could reveal potential therapeutic applications.

      Industry: It might serve as a precursor for other compounds or as a building block in organic synthesis.

  • Mechanism of Action

    • The exact mechanism of action for this compound remains unknown due to limited publicly available information.
    • Further research is needed to identify its molecular targets and pathways.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have access to a specific list of similar compounds at the moment. researchers can compare its structure and properties with related sulfonamides and benzamides.

    Properties

    Molecular Formula

    C22H22N2O4S

    Molecular Weight

    410.5 g/mol

    IUPAC Name

    2-phenoxy-N-[4-(propylsulfamoyl)phenyl]benzamide

    InChI

    InChI=1S/C22H22N2O4S/c1-2-16-23-29(26,27)19-14-12-17(13-15-19)24-22(25)20-10-6-7-11-21(20)28-18-8-4-3-5-9-18/h3-15,23H,2,16H2,1H3,(H,24,25)

    InChI Key

    FRVSVJXAHDFUHJ-UHFFFAOYSA-N

    Canonical SMILES

    CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

    Origin of Product

    United States

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